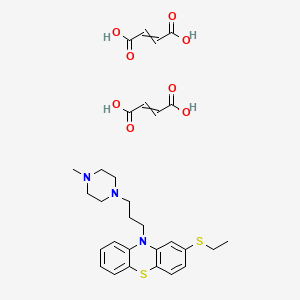
Norzine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norzine, also known as thiethylperazine, is a compound belonging to the phenothiazine class. It is primarily used as an antiemetic, which means it helps prevent nausea and vomiting. This compound works by antagonizing dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C), among others .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiethylperazine involves several steps:
Goldberg Reaction: The reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate.
Thermolytic Removal: The carboxyl group in the anthranilic acid residue is removed thermolytically.
Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.
Alkylation: The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide.
Industrial Production Methods
Industrial production of thiethylperazine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Thiethylperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thioether: From reduction reactions.
Halogenated Phenothiazines: From substitution reactions.
科学研究应用
Thiethylperazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter receptors.
Medicine: Used to treat nausea and vomiting, and studied for potential antipsychotic properties.
作用机制
Thiethylperazine exerts its effects by antagonizing multiple receptors:
Dopamine Receptors: DRD1, DRD2, DRD4.
Serotonin Receptors: 5-HT2A, 5-HT2C.
Muscarinic Acetylcholine Receptors: mAChRs (1 through 5).
Adrenergic Receptor: α1.
Histamine Receptor: H1.
It also activates the transport protein ABCC1, which helps clear beta-amyloid from the brain .
相似化合物的比较
Similar Compounds
Ondansetron: Another antiemetic, but it primarily antagonizes 5-HT3 receptors.
Promethazine: Used for nausea and allergies, it acts on histamine receptors.
属性
分子式 |
C30H37N3O8S2 |
|---|---|
分子量 |
631.8 g/mol |
IUPAC 名称 |
but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI 键 |
RVBRTNPNFYFDMZ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


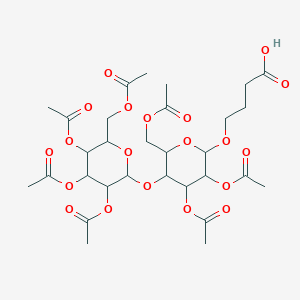
![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
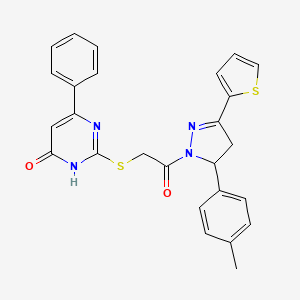
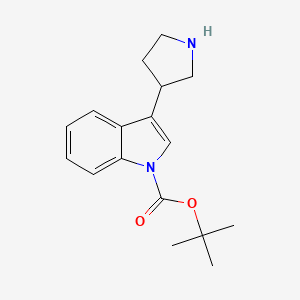
![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)
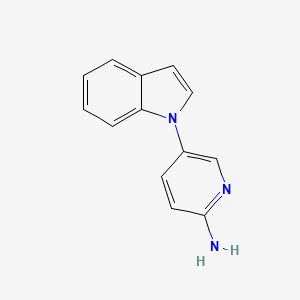
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)

![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
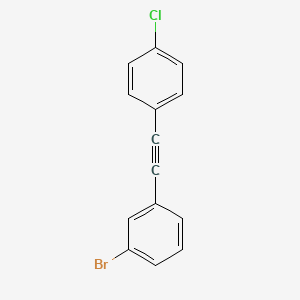
![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
